A Guide to the Crystal Structure Analysis of 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one: A Pharmaceutical Building Block
A Guide to the Crystal Structure Analysis of 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one: A Pharmaceutical Building Block
This technical guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one. This dihydropyrimidinone derivative is of significant interest to researchers in drug discovery and development due to the established pharmacological properties of this chemical scaffold, which include potential antihypertensive, antiviral, and anti-inflammatory activities.[1][2] This document is intended for researchers, scientists, and professionals in the pharmaceutical sciences, offering both theoretical grounding and practical, step-by-step methodologies.
Introduction: The Significance of Dihydropyrimidinones
3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities.[2] The synthesis of these molecules is often achieved through the Biginelli reaction, a one-pot multicomponent reaction that offers a straightforward and efficient route to this versatile scaffold.[1][3][4] Understanding the precise three-dimensional arrangement of atoms within these molecules through crystal structure analysis is paramount. This knowledge provides invaluable insights into structure-activity relationships (SAR), aids in the design of more potent and selective drug candidates, and is crucial for understanding intermolecular interactions that govern the solid-state properties of active pharmaceutical ingredients (APIs).
This guide will focus on 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one (CAS Number: 1154345-57-9), detailing the scientific rationale and experimental protocols for its synthesis, purification via crystallization, and ultimate elucidation of its crystal structure.[5]
Part 1: Synthesis via the Biginelli Reaction
The synthesis of 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one can be efficiently accomplished using a variation of the classic Biginelli reaction.[1][3] This acid-catalyzed, three-component condensation involves an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative.[4] For our target molecule, the reactants are 4-methoxybenzaldehyde, cyanoacetamide (as the β-dicarbonyl equivalent), and guanidine hydrochloride.
Experimental Protocol: Synthesis
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-methoxybenzaldehyde (1.0 eq), cyanoacetamide (1.0 eq), and guanidine hydrochloride (1.2 eq) in ethanol.
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Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3) to the mixture.[1][4] The use of a catalyst is crucial for promoting the condensation steps and improving reaction yield and time.[4]
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.[3]
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Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent, as detailed in the next section.
Reaction Mechanism Overview
The reaction proceeds through a series of proposed intermediates, with the initial step believed to be the acid-catalyzed condensation between the aldehyde and guanidine to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enol form of cyanoacetamide and subsequent cyclization and dehydration to yield the final dihydropyrimidinone ring.[1][4]
Caption: Step-by-step crystallization workflow.
Part 3: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. [6][7]This technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a regular lattice.
Experimental Protocol: Data Collection and Structure Solution
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Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The instrument bombards the crystal with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) from various orientations. [6]3. Data Reduction: The collected diffraction data (a series of diffraction spots with varying intensities) is processed to determine the unit cell parameters and space group of the crystal.
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
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Structure Refinement: The initial model of the structure is refined by adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the experimentally observed pattern. The quality of the final structure is assessed by parameters such as the R-factor.
Caption: Workflow for single-crystal X-ray analysis.
Part 4: Structural Insights and Data Interpretation
While a specific, publicly available crystal structure for 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one was not found in the initial search, we can anticipate the key structural features based on related compounds. [8] The analysis of the crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles. The dihydropyrimidine ring is expected to adopt a conformation that minimizes steric strain, likely a slight boat or envelope conformation. The planar 4-methoxyphenyl and amino groups will have specific orientations relative to the central ring.
A crucial aspect of the analysis is the examination of intermolecular interactions, such as hydrogen bonds. The amino group and the N-H and C=O groups of the pyrimidinone ring are all potential hydrogen bond donors and acceptors. These interactions will dictate the crystal packing and influence the physicochemical properties of the solid, such as melting point and solubility. For instance, molecules may form dimers or extended networks through hydrogen bonding. [8][9]
Anticipated Crystallographic Data
The following table summarizes the type of data that would be obtained from a successful crystal structure determination. The values are hypothetical and based on typical data for similar small organic molecules.
| Parameter | Anticipated Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules/unit cell) | e.g., 4 |
| Calculated Density (Dx) | g/cm³ |
| Key Bond Lengths | C=O, C-N, C-C (Å) |
| Key Bond Angles | Angles within the rings (°) |
| Hydrogen Bonding | N-H···O, N-H···N interactions |
The detailed structural information, particularly the hydrogen bonding network and the overall molecular conformation, is critical for understanding how this molecule might interact with a biological target, thereby guiding future drug design efforts.
Conclusion
This guide has outlined a comprehensive, scientifically grounded approach to the synthesis and crystal structure analysis of 6-Amino-2-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one. By following the detailed protocols for the Biginelli reaction, crystallization, and single-crystal X-ray diffraction, researchers can obtain a wealth of structural information. This data is not merely an academic exercise; it is a fundamental component of modern drug discovery, providing the atomic-level blueprint necessary to rationally design and develop new therapeutic agents. The principles and methodologies described herein are broadly applicable to the characterization of other novel small molecules in the pharmaceutical pipeline.
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